molecular formula C3H6ClNO2S B2648234 N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride CAS No. 1934421-30-3

N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride

Cat. No.: B2648234
CAS No.: 1934421-30-3
M. Wt: 155.6
InChI Key: AFKDLTDFOVVRAN-UHFFFAOYSA-N
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Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is a chemical compound with the molecular formula C3H6ClNO2S and a molecular weight of 155.6 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a sulfinyl group attached to a carbamoyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride typically involves the reaction of dimethylamine with phosgene or its derivatives under controlled conditions . The reaction is carried out in a flow reactor at elevated temperatures (around 275°C) to achieve high yields. Excess phosgene is used to suppress the formation of ureas, ensuring the desired product is obtained.

Industrial Production Methods: On an industrial scale, the compound can be produced using a similar approach, with phosgene and dimethylamine as the primary reactants. The process involves careful control of reaction parameters to maximize yield and purity. Alternative methods include the use of diphosgene or triphosgene in combination with aqueous dimethylamine solutions .

Chemical Reactions Analysis

Types of Reactions: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

    Carbamates: Formed by reaction with alcohols

    Ureas: Formed by reaction with amines

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride involves the formation of reactive intermediates that facilitate the transfer of the carbamoyl group to nucleophiles. The sulfinyl group plays a crucial role in stabilizing these intermediates, enhancing the efficiency of the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Dimethylcarbamoyl chloride: Shares a similar carbamoyl chloride moiety but lacks the sulfinyl group.

    Methylcarbamoyl chloride: A simpler analog with only one methyl group attached to the carbamoyl chloride.

Uniqueness: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific synthetic applications where enhanced reactivity is required .

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDLTDFOVVRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)Cl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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